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Introduction
Olive leaves (Olea europaea L.) are a significant source of bioactive phenolic compounds,

particularly flavonoids and secoiridoids like oleuropein, which have demonstrated a wide range

of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and

cardiovascular-protective effects. Efficiently extracting these valuable compounds is crucial for

their application in research, functional foods, and pharmaceutical development. Pressurized

Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly

efficient technique for extracting bioactive compounds from solid matrices. This method utilizes

elevated temperatures and pressures to enhance solvent extraction efficiency, reduce

extraction time, and decrease solvent consumption compared to traditional methods.

This document provides detailed application notes and protocols for the extraction of flavonoids

from olive leaves using Pressurized Liquid Extraction.

Data Presentation: PLE Parameters and Flavonoid
Yields
The following tables summarize quantitative data from various studies on the PLE of flavonoids

and other phenolic compounds from olive leaves, providing a comparative overview of different
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extraction conditions and their impact on yield.

Table 1: Optimal Conditions for Pressurized Liquid Extraction of Olive Leaf Phenols
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Solvent
System

Temperatur
e (°C)

Pressure
(bar)

Key
Flavonoids/
Phenols
Measured

Reported
Yield

Reference

Water/Ethano

l (53-65% v/v

water)

100-120 Not Specified

Total

Flavonoids,

Total Iridoid-

Glycoside,

Total

Phenolic

Content

Optimal for

overall

antioxidant

capacity

[1]

Ethanol 190 Not Specified Oleuropein

Optimal for

oleuropein

content with a

single

extraction

cycle

[1]

Water/Ethano

l (43:57 v/v)
190 Not Specified Oleuropein

Optimal for

oleuropein

content

[1]

Ethanol 115 Not Specified Oleuropein 43 mg/g [2]

Water 150 Not Specified Oleuropein 34 mg/g [2]

Water/Ethano

l (50:50 v/v)
120 103

Bioactive

Compounds

Not

Quantified
[2]

Ethanol

(100%)
60 103 Oleuropein 73.6 mg/g [2]

Water/Ethano

l (70:30 v/v)
< 40 Not Specified

Secoiridoids,

Flavonoids,

Phenolic

Alcohols

21.9891 ±

2.5521 mg/g

(Secoiridoids)

, 4.9837 ±

0.6739 mg/g

(Flavonoids)

[3]
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Table 2: Comparison of PLE with Other Extraction Techniques for Olive Leaf Phenols

Extractio
n
Techniqu
e

Solvent
Temperat
ure (°C)

Time

Total
Flavonoid
Yield
(mg/g)

Total
Phenolic
Yield
(mg/g)

Referenc
e

PLE
Water/Etha

nol
87 5 min

9.22

(flavonols)
- [4]

PLE
Water/Etha

nol
100 15 min 25.66 - [4]

Ultrasound

-Assisted

Extraction

(UAE)

Water/Etha

nol (30:70

v/v)

25 2 hr - - [5]

Maceration

Water/Etha

nol (30:70

v/v)

25 2 hr - - [5]

High-

Pressure-

Assisted

Extraction

(HPAE)

Not

Specified

Not

Specified
15 min -

57.5 (mg

GAE/g

DW)

[6]

Convention

al

Extraction

(CE)

Not

Specified
50 30 min -

Lower than

HPAE
[6]

Experimental Protocols
Sample Preparation Protocol
Objective: To prepare olive leaf samples for efficient extraction.

Materials:
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Fresh olive leaves

Drying oven or freeze-dryer

Knife mill (e.g., Grindomix GM 300)

Sieves for particle size classification

Polyethylene bags for storage

Procedure:

Washing and Drying: Thoroughly wash fresh olive leaves with distilled water to remove any

surface impurities. Dry the leaves to a constant weight. Air-drying, oven drying at a controlled

temperature (e.g., 40-60°C), or freeze-drying can be employed.[7] Note that higher drying

temperatures can lead to the degradation of thermolabile compounds.

Milling: Grind the dried olive leaves into a fine powder using a knife mill.[4]

Sieving: Sieve the milled powder to obtain a uniform particle size. A particle size distribution

with a d(0.9) of less than 350 µm is recommended for better extraction efficiency.[4]

Storage: Store the powdered olive leaves in airtight polyethylene bags in a cool, dark, and

dry place to prevent degradation of bioactive compounds until extraction.[4]

Pressurized Liquid Extraction (PLE) Protocol
Objective: To extract flavonoids and other phenolic compounds from prepared olive leaf

powder.

Materials and Equipment:

Pressurized Liquid Extraction System (e.g., ASE system)

Extraction cells (stainless steel)

Cellulose or glass fiber filters

Diatomaceous earth or sand (as a dispersant)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mdpi.com/2304-8158/12/3/591
https://pmc.ncbi.nlm.nih.gov/articles/PMC6678916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6678916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6678916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC-grade solvents (e.g., ethanol, water)

Nitrogen gas supply

Collection vials

Procedure:

Cell Preparation: Place a cellulose or glass fiber filter at the bottom of the extraction cell.

Sample Loading: Mix the dried olive leaf powder (e.g., 1-5 g) with an inert dispersant like

diatomaceous earth or sand at a ratio of 1:1 (w/w). This prevents clogging and ensures even

solvent distribution. Load the mixture into the extraction cell and place a second filter on top.

System Setup:

Solvent: Select the desired solvent or solvent mixture (e.g., ethanol:water 50:50, v/v).[2]

Temperature: Set the oven temperature (e.g., 100-120°C).[1]

Pressure: Set the system pressure (e.g., 100-150 bar). This is primarily to maintain the

solvent in its liquid state above its boiling point.

Extraction Time: Define the static extraction time (e.g., 5-15 minutes).[4]

Cycles: Program the number of extraction cycles (e.g., 1-3).

Flush Volume: Set the flush volume as a percentage of the cell volume (e.g., 60%).

Purge: Set the nitrogen purge time to ensure all extract is collected (e.g., 60-120

seconds).

Extraction Process:

The extraction cell is automatically loaded into the oven.

The cell is heated to the set temperature.

The cell is filled with the pre-heated solvent and pressurized.
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The static extraction phase begins and is held for the set time.

After the static phase, the extract is transferred to a collection vial.

The cell is flushed with fresh solvent.

Finally, the cell is purged with nitrogen gas to collect the remaining extract.

Extract Collection and Storage: The collected extract can be directly used for analysis or

evaporated to dryness under a vacuum and stored at -20°C for future use.

Flavonoid Analysis and Quantification Protocol (HPLC-
DAD)
Objective: To identify and quantify individual flavonoids in the olive leaf extract.

Materials and Equipment:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD)

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Syringe filters (0.45 µm)

HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic or phosphoric

acid)

Flavonoid standards (e.g., luteolin-7-O-glucoside, apigenin-7-O-rutinoside, oleuropein)

Procedure:

Sample Preparation: Dilute the PLE extract with the mobile phase and filter through a 0.45

µm syringe filter before injection.

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% formic acid (v/v).[4]
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Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[4]

Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-25

min, 90% B; 25-27 min, 90-10% B; 27-30 min, 10% B.[4]

Flow Rate: 0.40 mL/min.[4]

Column Temperature: 40°C.[4]

Injection Volume: 10 µL.[4]

Detection: Monitor at multiple wavelengths (e.g., 280 nm for oleuropein, 340 nm for

flavonoids).

Quantification:

Prepare calibration curves for each flavonoid standard of interest by injecting known

concentrations.

Identify flavonoids in the sample extract by comparing their retention times and UV-Vis

spectra with those of the standards.

Quantify the amount of each flavonoid by integrating the peak area and using the

corresponding calibration curve.

Visualizations
Experimental Workflow
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Sample Preparation Pressurized Liquid Extraction (PLE) Analysis Output

Fresh Olive Leaves
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Caption: Workflow for Pressurized Liquid Extraction and analysis of flavonoids from olive

leaves.

Logical Relationship of PLE Parameters
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Caption: Key parameters influencing the efficiency of Pressurized Liquid Extraction.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pressurized Liquid Extraction of Flavonoids from Olive
Leaves: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-
flavonoids-from-olive-leaves]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-flavonoids-from-olive-leaves
https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-flavonoids-from-olive-leaves
https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-flavonoids-from-olive-leaves
https://www.benchchem.com/product/b15594797#pressurized-liquid-extraction-of-flavonoids-from-olive-leaves
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15594797?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

